

Physical and chemical properties of 8-amino-7-chloroquinoline

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Compound of Interest

Compound Name: 7-Chloroquinolin-8-amine

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An In-depth Technical Guide to 8-amino-7-chloroquinoline

Introduction

8-amino-7-chloroquinoline is a heterocyclic aromatic amine belonging to the quinoline family of compounds. As a substituted quinoline, it holds potential as a key intermediate and building block in the fields of medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, most notably antimalarial drugs like chloroquine and primaquine. The specific substitution pattern of an amino group at the 8-position and a chlorine atom at the 7-position modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-amino-7-chloroquinoline, along with relevant experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 8-amino-7-chloroquinoline are summarized below. These properties are crucial for its handling, storage, and application in research and development.

Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room temperature, appearing as colorless to light yellow needle-like crystals.[\[1\]](#)

Property	Value	Reference
Appearance	Colorless or light yellow needle crystal	[1]
Melting Point	73 °C	[1]
Boiling Point	331.1°C at 760 mmHg	[2]
Storage Temp.	2-8°C (protect from light)	[1]

Chemical and Computed Properties

The structural and computed chemical properties provide insight into the molecule's composition and behavior in chemical systems. Data is compiled from the PubChem database.
[\[3\]](#)

Property	Value	Reference
Molecular Formula	C ₉ H ₇ ClN ₂	[3]
Molecular Weight	178.62 g/mol	[3]
Exact Mass	178.0297759 Da	[3]
CAS Number	6338-98-3	[1] [3]
XLogP3-AA	2.1	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	0	[3]
Topological Polar Surface Area	38.9 Å ²	[3]

Solubility

The solubility profile is critical for designing reaction conditions, formulations, and biological assays.

Solvent	Solubility	Reference
Water	Insoluble	[1]
Ethanol	Easily soluble	[1]
Ether	Easily soluble	[1]
Chloroform	Easily soluble	[1]

Synthesis and Characterization

This section details the primary synthesis route for 8-amino-7-chloroquinoline and provides general protocols for its structural characterization using modern spectroscopic techniques.

Synthesis Protocol

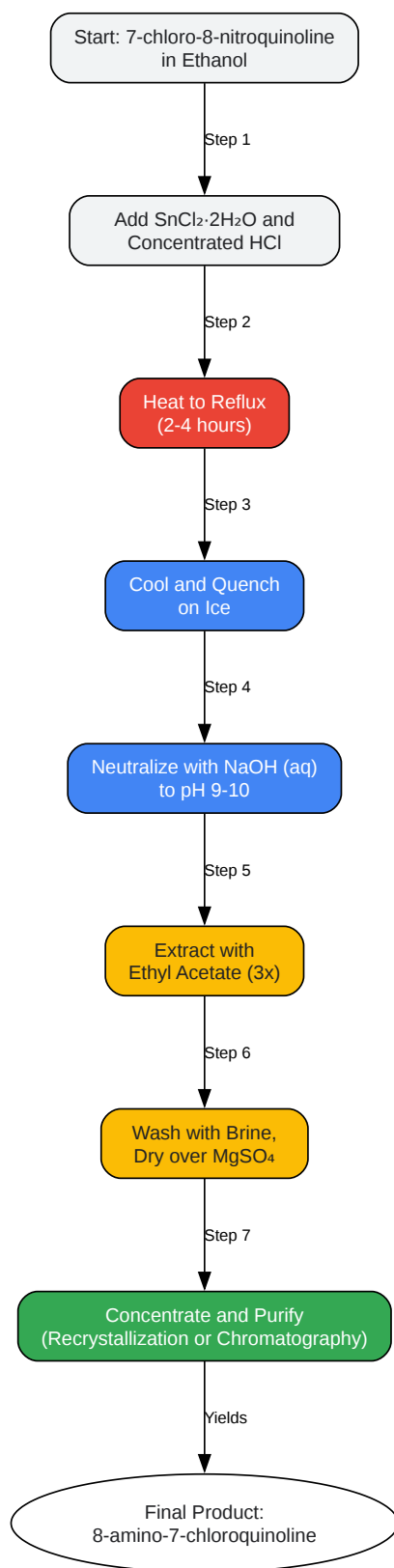
The most common method for synthesizing 8-amino-7-chloroquinoline is through the chemical reduction of its nitro precursor, 7-chloro-8-nitroquinoline.[\[1\]](#) While a specific, detailed published protocol for this exact molecule is not readily available, a representative procedure for this type of transformation is provided below, based on standard methodologies for nitro group reduction on aromatic rings.

Reaction: Reduction of 7-chloro-8-nitroquinoline

- Reagents and Materials:
 - 7-chloro-8-nitroquinoline (starting material)
 - Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
 - Concentrated Hydrochloric Acid (HCl)
 - Ethanol (EtOH)

- Sodium hydroxide (NaOH) solution (e.g., 5 M)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel, filtration apparatus
- Methodology:
 - Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-chloro-8-nitroquinoline (1 equivalent) in ethanol.
 - Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (3-5 equivalents) followed by the slow, careful addition of concentrated hydrochloric acid. The reaction is exothermic.
 - Reaction Execution: Heat the mixture to reflux (typically 80-90°C) and maintain for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
 - Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.
 - Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 9-10). This will precipitate tin salts.
 - Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
 - Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
 - Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by

recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 8-amino-7-chloroquinoline.



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General workflow for the synthesis of 8-amino-7-chloroquinoline.

Spectroscopic Characterization Protocols

Structural confirmation of 8-amino-7-chloroquinoline is typically achieved using a combination of spectroscopic methods. While specific spectral data is not available in the search results, general experimental protocols for acquiring this data are described below, adapted from standard practices for similar quinoline derivatives.^[4]

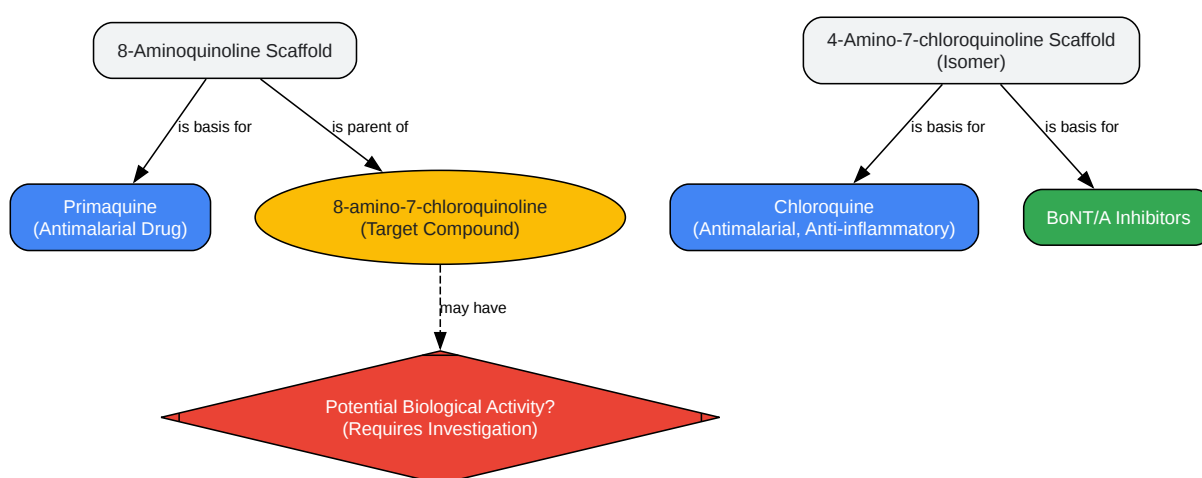
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To determine the carbon-hydrogen framework of the molecule.
 - Methodology: A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C{¹H} NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).^[4]
- Mass Spectrometry (MS):
 - Objective: To determine the molecular weight and fragmentation pattern.
 - Methodology: High-resolution mass spectrometry (HRMS) can be performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. A dilute solution of the sample is infused into the ion source, and the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ is measured to confirm the elemental composition.^[4]
- Infrared (IR) Spectroscopy:
 - Objective: To identify characteristic functional groups.
 - Methodology: The IR spectrum can be obtained using an FTIR spectrometer. For a solid sample, this is commonly done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum would show characteristic

absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, C=C and C=N ring stretching, and C-Cl stretching.

Biological Activity

The 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs.[5] Compounds like primaquine are effective against the liver stages of malaria parasites.[6] The mechanism of action is complex and not fully elucidated but is thought to involve the generation of reactive oxygen species that interfere with the parasite's mitochondrial electron transport chain.

However, specific biological activity data and signaling pathway information for 8-amino-7-chloroquinoline itself are not extensively documented in the provided literature. Research has more heavily focused on its isomers, such as 4-amino-7-chloroquinolines, which are known to inhibit the botulinum neurotoxin serotype A light chain and exhibit potent antimalarial activity.[7] Given its structural similarity to other bioactive aminoquinolines, 8-amino-7-chloroquinoline represents an interesting candidate for screening in various therapeutic areas, including infectious diseases and oncology, but further research is required to establish its specific biological profile.



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Relationship of 8-amino-7-chloroquinoline to known bioactive scaffolds.

Conclusion

8-amino-7-chloroquinoline is a well-defined chemical entity with established physical properties and clear synthesis pathways. Its characterization relies on standard analytical techniques. While its specific biological functions remain to be thoroughly explored, its structural relationship to the potent 8-aminoquinoline and 4-amino-7-chloroquinoline families makes it a compound of significant interest for future research in drug discovery and development. This guide provides the foundational data necessary for scientists and researchers to incorporate this molecule into their investigations.

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